molecular formula C19H23N5O2 B2418493 N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358888-46-6

N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2418493
CAS No.: 1358888-46-6
M. Wt: 353.426
InChI Key: ADHYFMJWTYFTID-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex chemical compound known for its diverse applications in various scientific fields. With a structure that involves a triazoloquinoxaline core and an acetamide moiety, this compound has garnered interest due to its unique properties and potential utility in multiple disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves multiple steps, typically starting with the preparation of the triazoloquinoxaline core. This is usually achieved through cyclization reactions involving appropriate substituted anilines and diketones under acidic or basic conditions.

Next, the introduction of the cyclopentyl group can be achieved via nucleophilic substitution reactions, where a cyclopentyl halide is reacted with the triazoloquinoxaline intermediate. Finally, the acetamide moiety is introduced using acylation reactions with acetic anhydride or acyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process often involves optimization of reaction conditions to improve yields and reduce costs, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo a variety of chemical reactions:

  • Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction can lead to the formation of amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common, especially involving the acetamide and triazoloquinoxaline moieties.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, or thiols under basic conditions are typical reagents.

Major Products

The major products of these reactions include various derivatives that retain the core structure of the compound but with modifications on the functional groups, resulting in different physical and chemical properties.

Scientific Research Applications

N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has found applications in:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

  • Industry: Utilized in the development of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves interaction with specific molecular targets such as enzymes or receptors. The triazoloquinoxaline core is known to engage in hydrogen bonding and van der Waals interactions with active sites of proteins, modulating their activity. Pathways involving oxidative stress and inflammatory responses are often implicated in its biological effects.

Comparison with Similar Compounds

Compared to other triazoloquinoxaline derivatives, N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide stands out due to the presence of the cyclopentyl and acetamide groups, which contribute to its unique pharmacokinetic and pharmacodynamic profile.

Similar Compounds

  • N-cyclopentyl-2-(4-oxo-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • N-cyclopentyl-2-(4-oxo-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-7(4H)-yl)acetamide

These similar compounds differ mainly in the substituents on the triazoloquinoxaline core and the position of the substituents, which can affect their reactivity and applications.

Properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-2-7-16-21-22-18-19(26)23(12-17(25)20-13-8-3-4-9-13)14-10-5-6-11-15(14)24(16)18/h5-6,10-11,13H,2-4,7-9,12H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHYFMJWTYFTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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